3-Bromo-2-chloro-6-fluorophenacylamine hydrochloride

Lipophilicity Drug-likeness Membrane permeability

Synthetic chemists often struggle to find a single building block that enables sequential, chemoselective functionalization without protecting-group interconversions. 3-Bromo-2-chloro-6-fluorophenacylamine hydrochloride solves this by providing three orthogonally reactive halogen handles on one scaffold. · Orthogonal reactivity: C3-Br (fast Suzuki-Miyaura), C2-Cl (Buchwald-Hartwig amination), C6-F (SₙAr only), enabling a three-step, one-scaffold diversification strategy. · Optimized CNS drug-like properties: computed LogP 2.80 (126-fold higher than parent phenacylamine) positions it in the ideal range for blood-brain barrier penetration. · Automated-synthesis ready: crystalline HCl salt form ensures accurate weighing on solid-dispensing platforms, reducing stoichiometric errors.

Molecular Formula C8H7BrCl2FNO
Molecular Weight 302.95 g/mol
Cat. No. B12852441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-fluorophenacylamine hydrochloride
Molecular FormulaC8H7BrCl2FNO
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)CN)Cl)Br.Cl
InChIInChI=1S/C8H6BrClFNO.ClH/c9-4-1-2-5(11)7(8(4)10)6(13)3-12;/h1-2H,3,12H2;1H
InChIKeyOGHGHOJZYREXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-Halogenated Phenacylamine Building Block Overview


3-Bromo-2-chloro-6-fluorophenacylamine hydrochloride (CAS 1980076-25-2) is a tri-halogenated α-aminoketone derivative belonging to the phenacylamine class, with the IUPAC name 2-amino-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone hydrochloride [1]. It possesses a molecular formula of C₈H₇BrCl₂FNO and a molecular weight of 302.95 g/mol [1]. The phenacylamine scaffold serves as a privileged intermediate in the synthesis of CNS-active agents, pesticides, and kinase-targeted therapeutics, as documented in multiple patent families [2][3]. This specific tri-halogenated congener incorporates bromine at C3, chlorine at C2, and fluorine at C6 on the phenyl ring, creating a unique substitution pattern that imparts differentiated physicochemical properties and orthogonal synthetic reactivity compared to mono-halogenated, di-halogenated, or regioisomeric analogs.

1
Tri-halogenated scaffold enables three-step orthogonal derivatization via Br, Cl, and F reactivity hierarchy.
2
Crystalline HCl salt supports accurate solid dispensing, ambient storage, and aqueous-compatible workflows.
3
Differentiated lipophilicity and H-bond profile may suit CNS drug-like space exploration and agrochemical lead generation.

Why Generic Phenacylamine Analogs Cannot Substitute


Halogen substitution pattern on the phenacylamine phenyl ring is not a cosmetic variation; it fundamentally determines lipophilicity, hydrogen-bonding capacity, and chemoselective reactivity. The unsubstituted phenacylamine hydrochloride (CAS 5468-37-1, MW 171.62) has a computed XLogP3 of approximately 0.7 [1], while the tri-halogenated target compound registers a LogP of 2.80—a difference of over two log units, corresponding to a roughly 126-fold increase in octanol/water partitioning . Even among isobaric regioisomers such as 4-bromo-5-chloro-2-fluorophenacylamine hydrochloride (CAS 1823871-87-9, MW 302.96), the different positioning of halogens alters steric congestion and electronic distribution across the aromatic ring, leading to divergent reactivity in cross-coupling and potentially distinct biological target engagement . Generic interchange without experimental validation therefore risks synthetic failure, erroneous structure-activity conclusions, and irreproducible biological results.

Unsubstituted parent
Lacks halogen-driven reactivity and differentiated lipophilicity; may lead to distinct synthetic outcomes and divergent property profiles.
Regioisomer (4,5,2-pattern)
Identical formula but different electronic/steric maps; downstream reactivity and target engagement may not transfer directly.
Free base analog
Liquid or low-melting solid with storage sensitivity; cannot match the weighing accuracy and ambient stability of the HCl salt.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Enhancement via Tri-Halogenation

The introduction of three halogen atoms (Br, Cl, F) onto the phenacylamine phenyl ring increases the molecular weight from 171.62 g/mol (unsubstituted phenacylamine hydrochloride, PubChem CID 2723597) to 302.95 g/mol for the target compound (PubChem CID 122361063), a 76% increase [1][2]. Concomitantly, the computed LogP rises from approximately 0.7 (XLogP3 for 2-aminoacetophenone free base) to 2.80 (vendor-computed LogP for the target hydrochloride salt), representing an increase of 2.1 log units [3]. This translates to a roughly 126-fold increase in predicted octanol/water partition coefficient, placing the compound in a more favorable lipophilicity window for passive membrane permeation and CNS target access per classical drug-likeness guidelines.

Lipophilicity shift
Head-to-head
ΔLogP ≈ +2.1 (~126× partition increase)
ΔMW +131.3 g/mol (+76%)
Supports lipophilicity differentiation review for CNS drug-like space selection.
Based on PubChem XLogP3 for parent free base and vendor-computed LogP for target HCl salt.
Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Hydrogen Bond Acceptor Augmentation by Fluorine

PubChem computed descriptors reveal that the target compound possesses 3 hydrogen bond acceptor (HBA) sites (the ketone carbonyl oxygen, the primary amine nitrogen, and the C6 fluorine atom), compared to 2 HBA sites for the unsubstituted phenacylamine hydrochloride parent [1][2]. The additional HBA arises specifically from the fluorine substituent at the 6-position. Both compounds share an identical hydrogen bond donor count of 2 and a topological polar surface area (TPSA) of 43.1 Ų, indicating that the fluorine atom augments acceptor capacity without altering the polar surface area footprint [1][2]. Fluorine's capacity to participate in orthogonal multipolar C–F···H–N and C–F···C=O interactions is well-precedented in protein-ligand co-crystal structures and can significantly modulate binding affinity and selectivity.

H-bond acceptor gain
Head-to-head
Target HBA = 3 vs Parent HBA = 2
ΔHBA +1; TPSA unchanged (43.1 Ų)
Indicates fluorine-mediated acceptor augmentation without polar surface area penalty; relevant for target-engagement modeling.
Computed by Cactvs; identical HBD count. Fluorine-specific interactions require empirical confirmation.
Hydrogen bonding Target engagement Fluorine-mediated interactions SAR

Orthogonal Reactivity of Br-Cl-F Triad

The 3-bromo, 2-chloro, and 6-fluoro substituents on the target compound's phenyl ring exhibit a well-established reactivity hierarchy in transition-metal-catalyzed cross-coupling reactions. Aryl bromides (C3–Br) undergo oxidative addition to Pd(0) with rate constants approximately 50–100 times faster than the corresponding aryl chlorides (C2–Cl), while aryl fluorides (C6–F) are generally inert under standard Suzuki-Miyaura and Buchwald-Hartwig conditions, instead requiring specialized nucleophilic aromatic substitution (SₙAr) protocols [1][2]. This reactivity gradient permits three sequential, chemoselective functionalization steps on a single phenyl ring scaffold—a capability not available in mono- or di-halogenated phenacylamine analogs. Furthermore, the ortho-chloro and ortho-fluoro substituents can serve as blocking groups during regioselective functionalization, as described in patented synthetic methodologies that exploit the differential lability of bromo vs. chloro substituents [3].

Orthogonal reactivity
Class-level
C3–Br (Suzuki), C2–Cl (amination), C6–F (SₙAr) — three sequential, chemoselective diversification steps feasible.
Enables convergent library synthesis; reactivity hierarchy must be validated under specific catalytic conditions.
Approx. 50–100× faster oxidative addition for Ar–Br vs Ar–Cl (class-level kinetic data). Ar–F inert under Pd(0).
Chemoselective cross-coupling Sequential derivatization Synthetic building block C–X bond reactivity

Regioisomeric Substitution Pattern Comparison

The target compound (3-bromo-2-chloro-6-fluoro pattern, CAS 1980076-25-2) and its commercially available regioisomer 4-bromo-5-chloro-2-fluorophenacylamine hydrochloride (CAS 1823871-87-9) possess identical molecular formulae and molecular weights (302.96 g/mol), yet differ critically in the spatial arrangement of halogen substituents . In the target compound, the bromine (C3) is positioned meta to the acyl side chain, the chlorine (C2) is ortho, and the fluorine (C6) occupies the remaining ortho position. In the 4,5,2-isomer, bromine is para, chlorine is meta, and fluorine is ortho relative to the acyl chain. These positional differences alter the electron-withdrawing influence exerted on the ketone carbonyl and the amine nucleophile, the steric environment around the reactive primary amine, and the dipole moment vector of the molecule. In aromatic electrophilic and nucleophilic substitution reactions, ortho substituents exert both steric and electronic directing effects that meta and para substituents do not [1].

Regioisomer comparison
Cross-study
Target: 3-Br-2-Cl-6-F (meta-Br, ortho-Cl, ortho-F)
Comparator: 4-Br-5-Cl-2-F (para-Br, meta-Cl, ortho-F)
Isobaric regioisomer may produce divergent electronic/steric directing effects; procurement must confirm exact substitution pattern.
Hammett σ parameters differ per position; synthetic outcomes depend on specific reaction conditions.
Regioisomerism Electronic effects Steric hindrance Synthetic accessibility

Hydrochloride Salt Form Stability Advantages

The hydrochloride salt form of the target compound confers practical handling and storage advantages over the corresponding free base. Unsubstituted phenacylamine (free base, CAS 613-89-8) is a liquid at room temperature or a low-melting solid [1], whereas its hydrochloride salt (CAS 5468-37-1) is a crystalline solid with a melting point of approximately 194 °C (decomposition) . By analogy, 3-bromo-2-chloro-6-fluorophenacylamine hydrochloride is supplied as a solid with a vendor-reported purity of ≥98% . Salt formation with HCl protonates the primary amine (pKₐ of phenacylamine ≈ 7.5–8.5), converting it to a water-soluble ammonium species that facilitates aqueous workup and polar-solvent-based reactions, while maintaining long-term ambient storage stability—a key differentiator from the free base form, which is susceptible to oxidative degradation and carbon dioxide absorption [2].

Salt form stability
Supporting
Crystalline HCl salt (solid, purity ≥98%) vs free base (oil/low-melting solid).
Ambient storage and accurate weighing support reproducible inventory and reaction setup.
Free base forms may require refrigerated storage and are prone to oxidation; salt stoichiometry aids optimization.
Salt form stability Crystallinity Formulation Procurement logistics

Prioritized Application Scenarios Based on Evidence


CNS Lead Optimization with Optimized Lipophilicity

The ~2.1 log unit increase in lipophilicity over the unsubstituted phenacylamine parent places this compound within the CNS drug-like chemical space (LogP 2–4). Medicinal chemistry teams pursuing fluorophenacylamine-derived CNS agents—as described in US Patent 4,835,315 for anti-aggressive, anti-anorexia, and antidepressant indications—can use this building block to introduce the tri-halogenated phenyl motif without additional late-stage halogenation steps [1]. The elevated LogP, combined with the fluorine-mediated H-bond acceptor site, offers a differentiated starting point for optimizing blood-brain barrier penetration and target residence time.

Pesticide Discovery via Tri-Halogenated Bioisostere

Ishihara Sangyo Kaisha's phenacylamine pesticide patent family (US 7,439,366) explicitly claims halogen-substituted phenyl variants as active ingredients for insecticidal, miticidal, and nematicidal applications [2]. The tri-halogenated phenyl ring (Br, Cl, F) on the target compound serves as a metabolically stabilized phenyl bioisostere, with each halogen contributing distinct electronic effects—bromine providing polarizable volume for halogen bonding with target proteins, chlorine modulating electrophilicity, and fluorine enhancing metabolic stability—making this compound a strategic intermediate for agrochemical lead generation libraries.

Sequential Diversification Platform for Library Synthesis

The orthogonal reactivity hierarchy of the C3–Br (fast Suzuki-Miyaura), C2–Cl (moderate Buchwald-Hartwig amination), and C6–F (SₙAr only) positions enables a three-step, one-scaffold diversification strategy that is not feasible with mono- or di-halogenated phenacylamine analogs [3][4]. This chemoselectivity translates directly to procurement efficiency: one building block replaces three separate halogenated intermediates in a parallel synthesis workflow. The crystalline HCl salt form further supports automated solid-dispensing platforms used in high-throughput experimentation, reducing weighing errors and improving stoichiometric accuracy .

Kinase Inhibitor and PROTAC Intermediate

The 3-bromo-2-chloro-6-fluorophenyl motif appears in commercial collections of kinase-focused fragments (e.g., imidazo[4,5-c]pyridine derivatives such as CAS 1439824-02-8) and has been deposited in BindingDB for kinase inhibition screening [5]. The phenacylamine hydrochloride serves as a direct precursor to these heterocyclic scaffolds via condensation with ortho-diamines or ortho-amino-aldehydes. The primary amine handle additionally enables rapid conjugation to E3 ligase ligands via amide bond formation, positioning this compound as a versatile entry point for PROTAC linker attachment chemistry in targeted protein degradation campaigns.

Application
Selection Property
Validation Focus
CNS drug-like lead exploration
Tri-halogenated lipophilic scaffold with fluorine HBA
Verify permeability and target-engagement profiles in relevant models
Agrochemical lead generation
Metabolically stabilized phenyl bioisostere
Confirm pesticidal activity and metabolic stability in target organisms
Sequential library synthesis
Orthogonal Br/Cl/F reactivity hierarchy
Optimize catalyst/ligand systems for each coupling step
Kinase inhibitor / PROTAC intermediate
Primary amine handle for heterocycle condensation and conjugation
Assess scaffold conversion efficiency and linker attachment chemistry
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